molecular formula C6H4Cl2 B3044122 1,3-Dichlorobenzene-d4 CAS No. 2199-70-4

1,3-Dichlorobenzene-d4

Cat. No.: B3044122
CAS No.: 2199-70-4
M. Wt: 151.02 g/mol
InChI Key: ZPQOPVIELGIULI-RHQRLBAQSA-N
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Description

1,3-Dichlorobenzene-d4: is a deuterated form of 1,3-dichlorobenzene, where four hydrogen atoms are replaced by deuterium. It is an isotopically labeled compound used primarily in scientific research. The molecular formula of this compound is C6D4Cl2, and it has a molecular weight of 151.03 g/mol . This compound is a colorless liquid that is insoluble in water and is used in various analytical and research applications .

Biochemical Analysis

Biochemical Properties

1,3-Dichlorobenzene-d4 is hydroxylated by cytochrome P450-dependent monooxygenases via a reactive epoxide to a phenolic compound in the liver and is eliminated in the form of a glutathione conjugate, glucuronide or sulfate . This suggests that it interacts with enzymes such as cytochrome P450 and other biomolecules involved in these metabolic pathways .

Cellular Effects

Dichlorobenzenes have been found to cause harmful effects in the liver of laboratory animals . Animal studies also found that dichlorobenzenes caused effects in the kidneys and blood .

Molecular Mechanism

It is known that it is metabolized in the liver, suggesting that it may interact with liver enzymes and potentially influence gene expression related to these enzymes .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Dichlorobenzenes have been shown to cause liver damage in rats, accompanied by induction of xenobiotic metabolizing enzymes .

Dosage Effects in Animal Models

Dichlorobenzenes have been shown to cause harmful effects in the liver and kidneys of laboratory animals .

Metabolic Pathways

This compound is metabolized to glutathione and cysteine conjugates and only small quantities, about 3% to 5%, to glucuronides or sulfates . This suggests that it is involved in the glutathione and cysteine metabolic pathways .

Transport and Distribution

Given its lipophilic nature, it may be distributed in lipid-rich areas of cells and tissues .

Subcellular Localization

Given its lipophilic nature and its metabolism in the liver, it may be localized in the endoplasmic reticulum where cytochrome P450 enzymes are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichlorobenzene-d4 can be synthesized through the deuteration of 1,3-dichlorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the chlorination of benzene to produce 1,3-dichlorobenzene, followed by catalytic deuteration. The reaction conditions are optimized to achieve high yields and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichlorobenzene-d4 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding chlorinated benzoic acids.

    Reduction Reactions: It can be reduced to form chlorinated cyclohexanes.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Dichlorobenzene-d4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile organic compounds.

    Environmental Studies: Employed in the study of environmental pollutants and their behavior in different matrices.

    Pharmaceutical Research: Used in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic pathways.

    Material Science: Utilized in the study of polymer degradation and stability

Comparison with Similar Compounds

  • 1,2-Dichlorobenzene-d4
  • 1,4-Dichlorobenzene-d4
  • Chlorobenzene-d5
  • 1,2,4-Trichlorobenzene-d3

Comparison: 1,3-Dichlorobenzene-d4 is unique due to its specific isotopic labeling at the meta position, which provides distinct analytical advantages. Compared to its isomers, this compound offers different reactivity and stability profiles, making it suitable for specific research applications. Its deuterated form also enhances its utility in tracing studies and environmental monitoring .

Properties

IUPAC Name

1,3-dichloro-2,4,5,6-tetradeuteriobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQOPVIELGIULI-RHQRLBAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)[2H])Cl)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298690
Record name Benzene-1,2,3,5-d4, 4,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-70-4
Record name Benzene-1,2,3,5-d4, 4,6-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2199-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2,3,5-d4, 4,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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